2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is crucial for its reactivity and utility in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
This interaction can alter the function of these targets, leading to changes in cellular processes .
Biochemical Pathways
These can include pathways related to cell signaling, metabolism, and other cellular functions .
Pharmacokinetics
They can be metabolized by various enzymes and excreted through the kidneys .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may alter the function of its targets, leading to changes in cellular processes and potentially affecting the overall function of the organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:
Reagents: 4-isopropoxyphenylboronic acid, pinacol
Solvent: Tetrahydrofuran (THF) or toluene
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronate ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: In the presence of water and an acid or base, the boronate ester can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, sodium perborate, or other peroxides.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 4-isopropoxyphenol.
Hydrolysis: 4-isopropoxyphenylboronic acid.
Scientific Research Applications
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of new therapeutic agents through the formation of carbon-carbon bonds in drug molecules.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide distinct reactivity and stability. Similar compounds include:
Phenylboronic Acid: Lacks the isopropoxy group, making it less sterically hindered and more reactive in some cases.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an isopropoxy group, affecting its electronic properties.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group, leading to different reactivity and applications.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMVUNSQZOHKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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